3-[2-(4-Chlorobenzoyl)-3-methyl-1-benzofuran-6-YL]-1-(4-chlorophenyl)urea
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Overview
Description
3-[2-(4-Chlorobenzoyl)-3-methyl-1-benzofuran-6-YL]-1-(4-chlorophenyl)urea is a complex organic compound that features a benzofuran core substituted with chlorobenzoyl and chlorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(4-Chlorobenzoyl)-3-methyl-1-benzofuran-6-YL]-1-(4-chlorophenyl)urea typically involves multi-step organic reactions. The initial step often includes the formation of the benzofuran core, followed by the introduction of the chlorobenzoyl and chlorophenyl groups through electrophilic aromatic substitution reactions. The final step involves the formation of the urea linkage through a reaction with an appropriate isocyanate or amine under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[2-(4-Chlorobenzoyl)-3-methyl-1-benzofuran-6-YL]-1-(4-chlorophenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: Electrophilic and nucleophilic substitution reactions can be used to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups such as alkyl or aryl groups.
Scientific Research Applications
3-[2-(4-Chlorobenzoyl)-3-methyl-1-benzofuran-6-YL]-1-(4-chlorophenyl)urea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[2-(4-Chlorobenzoyl)-3-methyl-1-benzofuran-6-YL]-1-(4-chlorophenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-(4-Chlorobenzoyl)-3-methylbenzofuran-6-yl)-3-(4-methylphenyl)urea
- 1-(2-(4-Chlorobenzoyl)-3-methylbenzofuran-6-yl)-3-(4-fluorophenyl)urea
- 1-(2-(4-Chlorobenzoyl)-3-methylbenzofuran-6-yl)-3-(4-bromophenyl)urea
Uniqueness
3-[2-(4-Chlorobenzoyl)-3-methyl-1-benzofuran-6-YL]-1-(4-chlorophenyl)urea is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chlorobenzoyl and chlorophenyl groups, along with the benzofuran core, makes it a versatile compound for various applications.
Properties
IUPAC Name |
1-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]-3-(4-chlorophenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16Cl2N2O3/c1-13-19-11-10-18(27-23(29)26-17-8-6-16(25)7-9-17)12-20(19)30-22(13)21(28)14-2-4-15(24)5-3-14/h2-12H,1H3,(H2,26,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADAGXFDQIUJUCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C=CC(=C2)NC(=O)NC3=CC=C(C=C3)Cl)C(=O)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16Cl2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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